6-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine
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Overview
Description
6-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the condensation of pyridine-2-carbaldehyde with guanidine under acidic or basic conditions. The reaction is often carried out in solvents such as ethanol or methanol at elevated temperatures to facilitate the formation of the tetrahydropyrimidine ring .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyridine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridine and pyrimidine compounds .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral activities.
Medicine: Potential use as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Mechanism of Action
The mechanism of action of 6-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biological pathways, leading to antimicrobial, antiviral, or antitumor effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: Shares the pyridine and pyrimidine rings but lacks the tetrahydro structure.
N-(Pyridin-2-yl)amides: Contains the pyridine ring but differs in the amide linkage.
Imidazo[1,2-a]pyridines: Similar heterocyclic structure but with an imidazole ring fused to the pyridine.
Uniqueness
6-(Pyridin-2-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is unique due to its tetrahydropyrimidine ring, which imparts distinct chemical and biological properties. This structure allows for greater flexibility and potential interactions with various biological targets, enhancing its utility in medicinal chemistry .
Properties
Molecular Formula |
C9H12N4 |
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Molecular Weight |
176.22 g/mol |
IUPAC Name |
6-pyridin-2-yl-1,4,5,6-tetrahydropyrimidin-2-amine |
InChI |
InChI=1S/C9H12N4/c10-9-12-6-4-8(13-9)7-3-1-2-5-11-7/h1-3,5,8H,4,6H2,(H3,10,12,13) |
InChI Key |
BPHUKIARFFXMMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(NC1C2=CC=CC=N2)N |
Origin of Product |
United States |
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